molecular formula C10H12O4 B041885 2,4,6-Trimethoxybenzaldehyde CAS No. 830-79-5

2,4,6-Trimethoxybenzaldehyde

Cat. No. B041885
CAS RN: 830-79-5
M. Wt: 196.2 g/mol
InChI Key: CRBZVDLXAIFERF-UHFFFAOYSA-N
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Patent
US08329948B2

Procedure details

1.96 g (10 mmol) of XII, 20 ml of formamide, and 2 ml of formic acid were placed in the GreenChem reaction vessel. The GreenChem reaction vessel was placed into the MARS-5 reaction system and the reaction mixture was quickly heated to 200° C. The reaction mixture was kept at 200° C. for 3 minutes and then cooled to 100° C. The GreenChem reaction vessel was removed from the MARS 5 system, the residual pressure was released, and the reaction vessel was opened. TLC showed that the reaction was complete. The reaction mixture was cooled to room temperature; the precipitated crystals were separated by filtration, rinsed with water and dried with vacuum. The filtrate was used as solvent in the next reaction. The reaction was repeated 10 times. The total of 9.6492 g of formic acid, and 34.5680 g of formamide were added to the reaction mixture over the ten cycles to compensate the losses. The total yield of 2,4,6-trimethoxybenzylformamide (XIII) is quantitative.
[Compound]
Name
XII
Quantity
1.96 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step One
Quantity
2 mL
Type
solvent
Reaction Step One
Name
2,4,6-trimethoxybenzylformamide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
34.568 g
Type
reactant
Reaction Step Three
Quantity
9.6492 g
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
C(N)=[O:2].[CH3:4][O:5][C:6]1[CH:15]=[C:14]([O:16][CH3:17])[CH:13]=[C:12]([O:18][CH3:19])[C:7]=1[CH2:8]NC=O>C(O)=O>[CH3:4][O:5][C:6]1[CH:15]=[C:14]([O:16][CH3:17])[CH:13]=[C:12]([O:18][CH3:19])[C:7]=1[CH:8]=[O:2]

Inputs

Step One
Name
XII
Quantity
1.96 g
Type
reactant
Smiles
Name
Quantity
20 mL
Type
reactant
Smiles
C(=O)N
Name
Quantity
2 mL
Type
solvent
Smiles
C(=O)O
Step Two
Name
2,4,6-trimethoxybenzylformamide
Quantity
0 (± 1) mol
Type
reactant
Smiles
COC1=C(CNC=O)C(=CC(=C1)OC)OC
Step Three
Name
Quantity
34.568 g
Type
reactant
Smiles
C(=O)N
Name
Quantity
9.6492 g
Type
solvent
Smiles
C(=O)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
200 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The GreenChem reaction vessel
CUSTOM
Type
CUSTOM
Details
was placed into the MARS-5 reaction system
TEMPERATURE
Type
TEMPERATURE
Details
cooled to 100° C
CUSTOM
Type
CUSTOM
Details
The GreenChem reaction vessel
CUSTOM
Type
CUSTOM
Details
was removed from the MARS 5 system
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was cooled to room temperature
CUSTOM
Type
CUSTOM
Details
the precipitated crystals were separated by filtration
WASH
Type
WASH
Details
rinsed with water
CUSTOM
Type
CUSTOM
Details
dried with vacuum
CUSTOM
Type
CUSTOM
Details
The filtrate was used as solvent in the next reaction

Outcomes

Product
Details
Reaction Time
3 min
Name
Type
Smiles
COC1=C(C=O)C(=CC(=C1)OC)OC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.